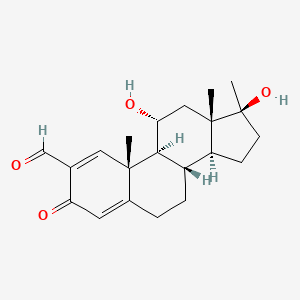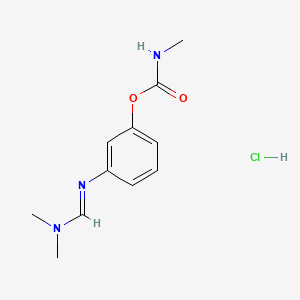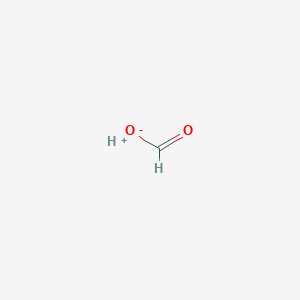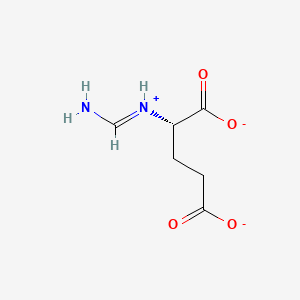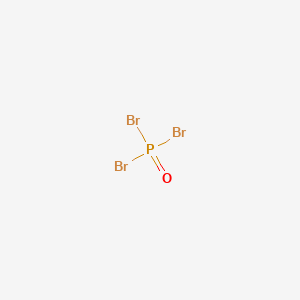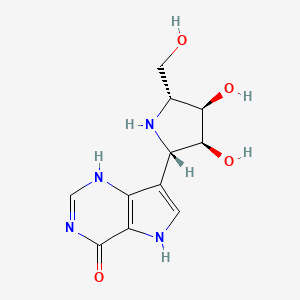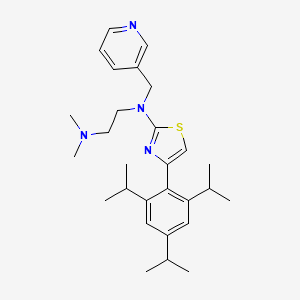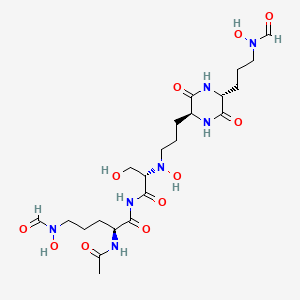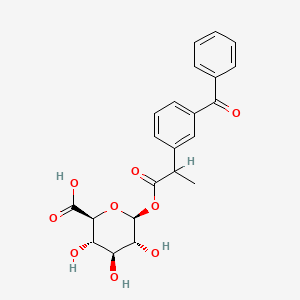
酮洛芬葡糖醛酸酯
描述
Ketoprofen glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ketoprofen is metabolized in the liver, where it undergoes glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase, resulting in the formation of ketoprofen glucuronide. This conjugation enhances the solubility of ketoprofen, facilitating its excretion through urine .
科学研究应用
Ketoprofen glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of ketoprofen in the body.
Drug Development: Insights into the glucuronidation process are valuable for developing new drugs with improved safety profiles.
Biomarker Discovery: Ketoprofen glucuronide can serve as a biomarker for monitoring drug metabolism and efficacy in clinical settings.
作用机制
Target of Action
Ketoprofen glucuronide is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of ketoprofen glucuronide are the enzymes involved in the glucuronidation process, specifically the uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of xenobiotics and endobiotics .
Mode of Action
Ketoprofen glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of ketoprofen in the presence of UGT enzymes . This process is known as glucuronidation, a major phase II metabolic pathway. The glucuronidation process increases the water solubility of the parent compound, ketoprofen, facilitating its excretion from the body .
Biochemical Pathways
The formation of ketoprofen glucuronide involves the glucuronidation pathway. This pathway is part of the body’s defense mechanism to eliminate potentially harmful substances. The glucuronidation process transforms lipophilic compounds into more water-soluble metabolites, enabling their elimination from the body via urine or bile .
Pharmacokinetics
The pharmacokinetic properties of ketoprofen glucuronide are largely determined by its formation and elimination processes. The formation of ketoprofen glucuronide is catalyzed by UGT enzymes, primarily in the liver . Once formed, ketoprofen glucuronide, due to its increased water solubility, can be readily excreted from the body via the kidneys .
Result of Action
The formation of ketoprofen glucuronide is a detoxification process that facilitates the elimination of ketoprofen from the body. For instance, acyl glucuronides, a class of glucuronide conjugates to which ketoprofen glucuronide belongs, have been implicated in the toxicity of several carboxylic acid-containing drugs .
Action Environment
Environmental factors can influence the action of ketoprofen glucuronide. For instance, the activity of UGT enzymes, which are responsible for the formation of ketoprofen glucuronide, can be influenced by various factors such as age, sex, genetic polymorphisms, and exposure to certain environmental chemicals . Furthermore, the presence of ketoprofen and its metabolites in the environment, due to their widespread use and subsequent excretion, has raised concerns about potential ecological impacts .
生化分析
Biochemical Properties
Ketoprofen glucuronide plays a significant role in biochemical reactions as a phase II metabolite. It is primarily formed in the liver by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ketoprofen, resulting in the formation of ketoprofen glucuronide . The interaction between ketoprofen glucuronide and UGT is essential for the detoxification and excretion of ketoprofen from the body. Additionally, ketoprofen glucuronide interacts with transport proteins such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes .
Cellular Effects
Ketoprofen glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that ketoprofen glucuronide can affect the activity of certain enzymes and proteins involved in these processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition can lead to reduced inflammation and pain. Furthermore, ketoprofen glucuronide can modulate gene expression by interacting with nuclear receptors and transcription factors, thereby influencing cellular responses to inflammation and stress .
Molecular Mechanism
The molecular mechanism of action of ketoprofen glucuronide involves its binding interactions with various biomolecules. Ketoprofen glucuronide can irreversibly bind to plasma proteins such as albumin, forming covalent adducts . This binding is stereoselective, with the R-enantiomer of ketoprofen glucuronide binding to site II of albumin, while the S-enantiomer binds to site I . These interactions can affect the transport and distribution of ketoprofen glucuronide in the body. Additionally, ketoprofen glucuronide can inhibit the activity of UGT enzymes, leading to reduced glucuronidation of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ketoprofen glucuronide can change over time. The stability and degradation of ketoprofen glucuronide are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that ketoprofen glucuronide can serve as a potential reservoir for the parent drug, ketoprofen, due to its ability to release ketoprofen upon hydrolysis . Long-term exposure to ketoprofen glucuronide can also lead to changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ketoprofen glucuronide can vary with different dosages in animal models. Studies have shown that low doses of ketoprofen glucuronide can effectively reduce inflammation and pain without causing significant adverse effects . High doses of ketoprofen glucuronide can lead to toxicity and adverse effects, such as gastrointestinal bleeding and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Ketoprofen glucuronide is involved in several metabolic pathways, including glucuronidation and enterohepatic recirculation. The primary pathway involves the conjugation of ketoprofen with glucuronic acid by UGT enzymes in the liver . The resulting ketoprofen glucuronide is then excreted into the bile and can undergo enterohepatic recirculation, where it is reabsorbed in the intestine and transported back to the liver . This process can prolong the half-life of ketoprofen and enhance its therapeutic effects.
Transport and Distribution
The transport and distribution of ketoprofen glucuronide within cells and tissues are mediated by various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate the uptake of ketoprofen glucuronide into liver and kidney cells . Multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in the efflux of ketoprofen glucuronide from cells into bile and urine . These transporters play a crucial role in the localization and accumulation of ketoprofen glucuronide in different tissues.
Subcellular Localization
Ketoprofen glucuronide is primarily localized in the endoplasmic reticulum of liver cells, where it is formed by UGT enzymes . The presence of ketoprofen glucuronide in the endoplasmic reticulum can affect its activity and function. For example, ketoprofen glucuronide can inhibit the glucuronidation of other substrates by binding to UGT enzymes in the endoplasmic reticulum . Additionally, ketoprofen glucuronide can be transported to other subcellular compartments, such as lysosomes, where it can undergo further metabolism and degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen glucuronide involves the conjugation of ketoprofen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. In vitro, the synthesis can be achieved using isolated enzymes or liver microsomes in the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of ketoprofen glucuronide is generally carried out through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. This method ensures high yield and purity of the glucuronide conjugate .
化学反应分析
Types of Reactions: Ketoprofen glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of free ketoprofen and glucuronic acid.
Major Products:
Hydrolysis: Ketoprofen and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
相似化合物的比较
Ibuprofen Glucuronide: Like ketoprofen glucuronide, it is a metabolite of ibuprofen formed through glucuronidation.
Naproxen Glucuronide: Another NSAID metabolite, it undergoes similar biotransformation and has comparable pharmacokinetic properties.
Diclofenac Glucuronide: This compound also forms through glucuronidation and shares similar stability and reactivity characteristics with ketoprofen glucuronide.
Uniqueness: Ketoprofen glucuronide is unique in its specific formation from ketoprofen, which has distinct pharmacological properties compared to other NSAIDs. The stereoselective formation and potential for covalent adduct formation with proteins also distinguish it from other glucuronide metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-LYFYOZKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998002 | |
| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ketoprofen glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76690-94-3 | |
| Record name | Ketoprofen glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoprofen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoprofen glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


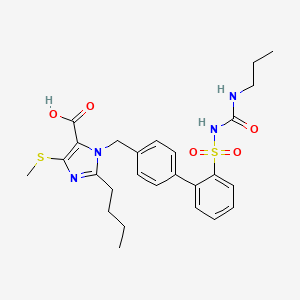
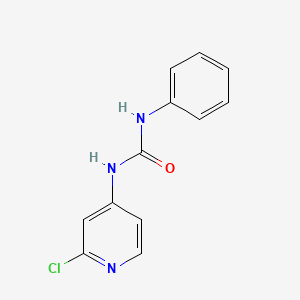
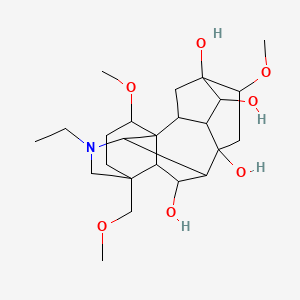
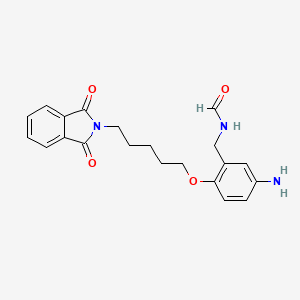
![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)
